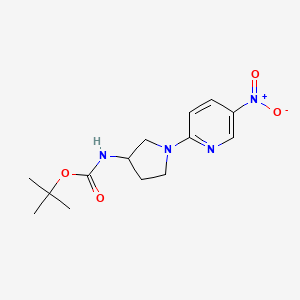

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. The pyrrolidine nitrogen is further protected by a tert-butyl carbamate (Boc) group, a common strategy to stabilize amines during multi-step syntheses. The molecular formula is C₁₄H₁₈N₄O₄, with a calculated molecular weight of 306.3 g/mol.

Properties

IUPAC Name |

tert-butyl N-[1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKUFTDHYMPKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: Formation of tert-butyl (1-(5-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate.

Substitution: Various substituted pyridine derivatives.

Hydrolysis: Formation of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)amine.

Scientific Research Applications

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmacological agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Key Observations:

Nitro vs. Bromo Substituents: The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances electrophilic substitution reactions at meta positions but may reduce nucleophilic substitution compared to the bromo analog, which benefits from bromine’s superior leaving-group ability . The bromo analog’s higher molecular weight (340.2 vs.

Example 75 (): This compound features a fused chromenone-pyrazolopyrimidine core, indicating a divergent application (e.g., kinase inhibition). Its higher molecular weight (615.7 g/mol) and melting point (163–166°C) suggest greater rigidity and intermolecular interactions compared to the simpler pyridine-based target compound .

Key Findings:

- This contrasts with the bromo analog, which is more suited for SNAr or transition-metal-catalyzed substitutions .

- Example 75 : Utilizes a Suzuki coupling with a boronic acid derivative, demonstrating the versatility of palladium catalysts in constructing complex heterocycles .

Biological Activity

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate, also known as (R)-tert-butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 1085841-16-2 |

| Chemical Structure | Chemical Structure |

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrrolidine ring that is substituted with a 5-nitropyridine group. This structural configuration is crucial for its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in cancer progression and other diseases.

- Kinase Inhibition : The compound has shown promise in inhibiting kinases such as AAK1 and GAK, which are involved in cellular signaling pathways crucial for tumor growth and viral replication .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Antiviral Properties : Preliminary studies suggest activity against viral infections by targeting host cell kinases essential for viral entry and replication .

- Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antitumor Activity :

- Investigation of Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.